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Compound of Interest

Compound Name: 1,2-Difluoro-3-propoxybenzene

Cat. No.: B054192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential

applications of 1,2-Difluoro-3-propoxybenzene in organic synthesis. This fluorinated aromatic

compound serves as a versatile building block for the introduction of the 2,3-

difluoropropoxybenzene moiety into a variety of molecular scaffolds.

Physicochemical Properties
A summary of the key physicochemical properties of 1,2-Difluoro-3-propoxybenzene is

presented in the table below.

Property Value Reference

CAS Number 124728-93-4 [1]

Molecular Formula C₉H₁₀F₂O [1]

Molecular Weight 172.17 g/mol [1]

Appearance Colorless liquid N/A

Boiling Point Not reported N/A

Density Not reported N/A
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Synthesis of 1,2-Difluoro-3-propoxybenzene
1,2-Difluoro-3-propoxybenzene can be synthesized from commercially available 2,3-

difluorophenol via a Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis
Materials:

2,3-Difluorophenol

1-Bromopropane

Potassium carbonate (K₂CO₃)

Acetone

Diethyl ether

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of 2,3-difluorophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

Stir the mixture at room temperature for 15 minutes.

Add 1-bromopropane (1.2 eq) to the reaction mixture.

Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

After completion, cool the reaction mixture to room temperature and filter off the solid

potassium carbonate.
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Concentrate the filtrate under reduced pressure to remove the acetone.

Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and

brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to afford the crude product.

Purify the crude product by column chromatography on silica gel to yield 1,2-Difluoro-3-
propoxybenzene.

2,3-Difluorophenol

1,2-Difluoro-3-propoxybenzene

1) K₂CO₃, Acetone
2) 1-Bromopropane, Reflux

1-Bromopropane

K₂CO₃, Acetone

Click to download full resolution via product page

Figure 1: Synthesis of 1,2-Difluoro-3-propoxybenzene.

Predicted Reactivity and Potential Applications in
Organic Synthesis
While specific literature examples detailing the use of 1,2-Difluoro-3-propoxybenzene as a

starting material are limited, its reactivity can be predicted based on the electronic properties of

the substituents. The propoxy group is an ortho-, para-directing activator, while the two fluorine

atoms are ortho-, para-directing deactivators. The interplay of these effects will govern the

regioselectivity of its reactions.

Electrophilic Aromatic Substitution
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The benzene ring of 1,2-Difluoro-3-propoxybenzene is expected to undergo electrophilic

aromatic substitution reactions. The activating effect of the propoxy group is likely to direct

incoming electrophiles to the positions ortho and para to it (C4 and C6). The fluorine atoms will

deactivate the ring but also direct ortho and para. The C4 and C6 positions are the most likely

sites of substitution due to the strong activating and directing effect of the propoxy group.

Potential Reactions:

Nitration: Introduction of a nitro group, a key functional group for further transformations.

Halogenation: Introduction of a halogen atom (Br, Cl) for subsequent cross-coupling

reactions.

Friedel-Crafts Acylation: Introduction of an acyl group to form a ketone, a versatile

intermediate.

Materials:

1,2-Difluoro-3-propoxybenzene

Fuming nitric acid (HNO₃)

Concentrated sulfuric acid (H₂SO₄)

Dichloromethane (CH₂Cl₂)

Ice-water bath

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Cool a mixture of concentrated H₂SO₄ in CH₂Cl₂ to 0 °C in an ice-water bath.
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Slowly add fuming HNO₃ to the cooled sulfuric acid solution while maintaining the

temperature at 0 °C.

Add a solution of 1,2-Difluoro-3-propoxybenzene in CH₂Cl₂ dropwise to the nitrating

mixture.

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

Carefully pour the reaction mixture into ice-water and separate the organic layer.

Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the residue by column chromatography to yield the nitrated product.

Starting Material

1,2-Difluoro-3-propoxybenzene

HNO₃, H₂SO₄

Br₂, FeBr₃

RCOCl, AlCl₃

4-Nitro-1,2-difluoro-3-propoxybenzeneNitration

4-Bromo-1,2-difluoro-3-propoxybenzeneHalogenation

4-Acyl-1,2-difluoro-3-propoxybenzeneFriedel-Crafts Acylation
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Figure 2: Potential Electrophilic Aromatic Substitutions.

Ortho-Directed Metalation
The propoxy group can direct lithiation to the ortho position (C4). The resulting aryllithium

species can then be trapped with various electrophiles to introduce a wide range of functional

groups at a specific position.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b054192?utm_src=pdf-body
https://www.benchchem.com/product/b054192?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

1,2-Difluoro-3-propoxybenzene

n-Butyllithium (n-BuLi) in hexanes

Tetrahydrofuran (THF), anhydrous

Electrophile (e.g., N,N-dimethylformamide - DMF)

Dry ice/acetone bath

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve 1,2-Difluoro-3-propoxybenzene in anhydrous THF and cool the solution to -78 °C

under an inert atmosphere (e.g., argon).

Slowly add n-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.

Stir the mixture at -78 °C for 1-2 hours.

Add the electrophile (e.g., DMF, 1.5 eq) to the reaction mixture at -78 °C.

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

Quench the reaction with a saturated aqueous NH₄Cl solution.

Extract the aqueous layer with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate.
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Purify the crude product by column chromatography.

1,2-Difluoro-3-propoxybenzene

Lithiation
(n-BuLi, THF, -78 °C)

Ortho-lithiated intermediate

Quenching with Electrophile (E+)

4-Substituted-1,2-difluoro-
3-propoxybenzene
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Figure 3: Ortho-Directed Metalation Workflow.

Summary of Potential Reactions and Products
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Reaction Type Reagents Major Product(s)

Nitration HNO₃, H₂SO₄
4-Nitro-1,2-difluoro-3-

propoxybenzene

Bromination Br₂, FeBr₃
4-Bromo-1,2-difluoro-3-

propoxybenzene

Friedel-Crafts Acylation RCOCl, AlCl₃
1-(2,3-Difluoro-4-

propoxyphenyl)alkan-1-one

Ortho-Lithiation/Formylation 1. n-BuLi; 2. DMF
2,3-Difluoro-4-

propoxybenzaldehyde

Ortho-Lithiation/Carboxylation 1. n-BuLi; 2. CO₂
2,3-Difluoro-4-propoxybenzoic

acid

Conclusion
1,2-Difluoro-3-propoxybenzene is a valuable synthetic intermediate. While its direct

applications in published literature appear limited, its structural features suggest a rich potential

for derivatization through electrophilic aromatic substitution and ortho-directed metalation. The

protocols and potential reaction pathways outlined in these notes provide a foundation for

researchers to explore the utility of this compound in the synthesis of novel molecules for

pharmaceutical, agrochemical, and materials science applications. Further investigation into its

reactivity is warranted to fully exploit its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. cdr.lib.unc.edu [cdr.lib.unc.edu]

To cite this document: BenchChem. [Application Notes and Protocols: 1,2-Difluoro-3-
propoxybenzene in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b054192?utm_src=pdf-body
https://www.benchchem.com/product/b054192?utm_src=pdf-custom-synthesis
https://cdr.lib.unc.edu/downloads/xw42nk85h
https://www.benchchem.com/product/b054192#use-of-1-2-difluoro-3-propoxybenzene-in-organic-synthesis
https://www.benchchem.com/product/b054192#use-of-1-2-difluoro-3-propoxybenzene-in-organic-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b054192#use-of-1-2-difluoro-3-propoxybenzene-in-
organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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